4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide
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Overview
Description
4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide is a chemical compound that features a pyrrolidine ring, a propoxy group, and a benzenecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide typically involves the reaction of 4-propoxybenzenecarbothioamide with 2-(pyrrolidin-1-yl)ethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: A compound with a similar pyrrolidine ring but different functional groups.
N-pyrrolidino etonitazene: A novel opioid with a pyrrolidine ring and different pharmacological properties
Uniqueness
4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
72004-09-2 |
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Molecular Formula |
C16H24N2OS |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenecarbothioamide |
InChI |
InChI=1S/C16H24N2OS/c1-2-13-19-15-7-5-14(6-8-15)16(20)17-9-12-18-10-3-4-11-18/h5-8H,2-4,9-13H2,1H3,(H,17,20) |
InChI Key |
OQJPGWVBZPOFML-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN2CCCC2 |
Origin of Product |
United States |
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